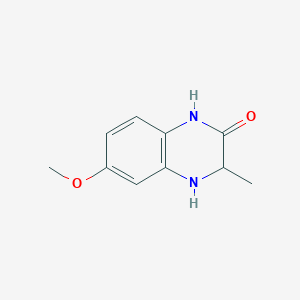

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one” belongs to the class of organic compounds known as tetrahydroquinolines . These are compounds containing a quinoline moiety, which is a bicyclic compound made up of a benzene ring fused to a pyridine ring, and four hydrogen atoms .

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the presence of functional groups.Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule. For example, the methoxy group might undergo demethylation, while the quinoline moiety might participate in electrophilic substitution reactions .Applications De Recherche Scientifique

Tautomerism Studies

The compound 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one has been studied for its tautomeric properties. Chapman (1966) explored its tautomerism, finding it to exist as a tautomeric mixture of unsaturated and saturated esters in solution, while in the solid state, it adopts the isomeric structure of 3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline (Chapman, 1966).

Tubulin Polymerization Inhibition

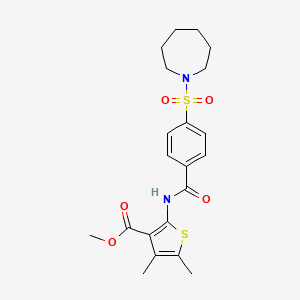

Wang et al. (2014) modified the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in certain compounds, leading to the discovery of new tubulin polymerization inhibitors. These compounds showed significant in vitro cytotoxic activity and were effective against tubulin assembly and colchicine binding, indicating a potential application in cancer therapy (Wang et al., 2014).

Antimicrobial Activity

Jarag et al. (2012) synthesized styryl colorants derived from a similar compound, 7-methoxy-1,4-diphenethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde, exhibiting good antimicrobial activity against various organisms like Candida albicans and Escherichia coli. This suggests potential applications of derivatives of 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one in antimicrobial treatments (Jarag et al., 2012).

Enantioselective Hydrogenation

Bianchini et al. (1998) reported on the enantioselective hydrogenation of 2-methylquinoxaline to produce its tetrahydroquinoxaline counterpart. This process involved a catalytic reaction, suggesting the use of 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one in catalytic chemistry and potential pharmaceutical applications (Bianchini et al., 1998).

Antioxidant Activity

Nishiyama et al. (2002) evaluated the antioxidant activities of compounds including 1,2,3,4-tetrahydroquinolines, finding that derivatives like 6-methoxy-1,2,3,4-tetrahydroquinolines were potent antioxidants. This highlights the potential use of 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one in developing antioxidant agents (Nishiyama et al., 2002).

Propriétés

IUPAC Name |

6-methoxy-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6-10(13)12-8-4-3-7(14-2)5-9(8)11-6/h3-6,11H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPJNBCYPADVAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(N1)C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2469645.png)

![2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469647.png)

![N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2469649.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2469650.png)

![(1R,5S)-8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2469659.png)

![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2469664.png)

![N-(2,5-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469665.png)